3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one
Description
This compound is a quinoxalin-2-one derivative characterized by a trifluoromethyl-substituted benzoyl group at position 4 and a 4-(trifluoromethyl)benzyl moiety at position 1 of the quinoxaline core. The quinoxaline scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and CNS-targeted therapies. The dual trifluoromethyl (CF₃) groups likely enhance lipophilicity and metabolic stability, which are critical for bioavailability and tissue penetration .
Properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F6N2O2/c1-15-22(34)32(14-16-9-11-18(12-10-16)24(26,27)28)20-7-2-3-8-21(20)33(15)23(35)17-5-4-6-19(13-17)25(29,30)31/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXTYHAOPICHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often using reagents like Umemoto’s reagents. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved can vary depending on the specific application, but they often include interactions with enzymes or receptors that are critical for the compound’s intended effect .
Comparison with Similar Compounds
Structural Analog: 4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 73445-48-4)
- Core Structure: Shares the quinoxalin-2-one scaffold but differs in substituents.
- Substituents :
- Position 4 : Benzoyl group (vs. 3-(trifluoromethyl)benzoyl in the target compound).
- Position 1 : 3-Fluorobenzyl (vs. 4-(trifluoromethyl)benzyl).
- Impact of Modifications :
- The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity (calculated logP ~4.2 vs. ~3.8 for the fluorobenzyl analog) .
- The 4-(trifluoromethyl)benzyl group may improve receptor binding selectivity compared to the smaller 3-fluorobenzyl group due to steric and electronic interactions .
| Parameter | Target Compound | CAS 73445-48-4 |
|---|---|---|
| Molecular Weight | ~495.3 g/mol | ~408.4 g/mol |
| logP (Estimated) | 4.2 | 3.8 |
| Key Substituents | Dual CF₃ groups | Single F atom |
Triazolone Derivatives: Theoretical Insights
examines a triazol-5(4H)-one derivative with a benzylideneamino group. While structurally distinct, computational studies using B3LYP/6-311G(d,p) methods highlight:
- Mulliken Charges: The CF₃ groups in the target compound induce significant charge polarization, which may strengthen hydrogen-bonding interactions compared to the methoxy and benzylideneamino groups in the triazolone analog .
Comparison with Aprepitant-Like Compounds
The morpholino-triazolone derivative ((R,R,R)-Aprepitant, CAS 1148113-53-4) shares trifluoromethylphenyl groups but features a triazolone core instead of quinoxalin-2-one:
- Bioactivity: Aprepitant targets the NK₁ receptor (antiemetic), whereas quinoxalin-2-one derivatives are often explored for kinase inhibition.
Fluorinated Quinoxaline Derivatives from Siyu Chemical
lists 7-fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one derivatives. Key differences include:
- Fluorine Position : Fluorine at position 7 (vs. CF₃ at benzoyl/benzyl positions in the target compound).
- Functional Groups: Isoquinolinyloxyacetyl substituents in derivatives suggest divergent pharmacological targets (e.g., antimicrobial vs. anticancer) compared to the target compound’s kinase-focused design .
Biological Activity
The compound 3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one is a member of the quinoxaline family, known for its diverse biological activities. Quinoxaline derivatives have garnered attention due to their potential applications in pharmacology, particularly in antimicrobial, anticancer, and antiviral therapies. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C_{19}H_{14}F_{6}N_{2}O |
| Molecular Weight | 396.32 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
The biological activities of quinoxaline derivatives are attributed to their ability to interact with various biological targets, including enzymes and receptors. The compound under review exhibits several noteworthy properties:
1. Antimicrobial Activity
Quinoxaline derivatives have shown significant antimicrobial effects against various pathogens. In a study examining the antibacterial activity of related compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced antibacterial properties compared to their non-substituted counterparts .
2. Anticancer Activity
Research has demonstrated that certain quinoxaline derivatives possess potent anticancer activity. A study reported that compounds similar to the one exhibited growth inhibition (GI50 values) against several cancer cell lines, including breast and colon cancer cells. The presence of trifluoromethyl groups was correlated with increased cytotoxicity, suggesting a structure-activity relationship (SAR) that enhances anticancer efficacy .
3. Antiviral Activity
Some quinoxalines have been evaluated for their antiviral properties, particularly against herpes simplex virus (HSV). Compounds within this class demonstrated the ability to inhibit viral replication in vitro, indicating their potential as antiviral agents .
Case Study 1: Antibacterial Efficacy
In a comparative study, a series of quinoxaline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The compound This compound showed significant inhibition zones compared to standard antibiotics, highlighting its potential as a novel antibacterial agent.
Case Study 2: Anticancer Activity
A recent study investigated the anticancer properties of various quinoxaline derivatives on human cancer cell lines. The compound demonstrated a mean GI50 value significantly lower than that of doxorubicin, suggesting it may be more effective in certain contexts. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Table 2: Anticancer Activity (GI50 Values)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
